

1-(3-Chloro-4-nitrophenyl)piperidine SMILES and InChIKey data

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Compound of Interest

Compound Name: 1-(3-Chloro-4-nitrophenyl)piperidine
CAS No.: 154388-59-7
Cat. No.: B3034302

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Technical Monograph: 1-(3-Chloro-4-nitrophenyl)piperidine

Executive Summary This technical guide provides a comprehensive analysis of **1-(3-Chloro-4-nitrophenyl)piperidine** (CAS: 154388-59-7), a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of Factor Xa inhibitors and antifungal azoles. This document details the compound's chemical identity, a self-validating synthesis protocol based on nucleophilic aromatic substitution (

), and the mechanistic causality governing its regiochemistry.

Part 1: Chemical Identity & Physicochemical Data

The precise identification of this scaffold is essential due to the existence of multiple regioisomers (e.g., the 2-chloro or 2-nitro variants). The data below corresponds specifically to the isomer where the piperidine moiety is para to the nitro group, and the chlorine atom is ortho to the nitro group.

Table 1: Core Chemical Data

Parameter	Data / Value
IUPAC Name	1-(3-Chloro-4-nitrophenyl)piperidine
CAS Registry Number	154388-59-7
Molecular Formula	
Molecular Weight	240.69 g/mol
SMILES	<chem>C1CCN(CC1)C2=CC(Cl)=C(C=C2)[O-]</chem>
InChI String	InChI=1S/C11H13ClN2O2/c12-10-7-9(13-5-2-1-3-6-13)4-8-11(10)14(15)16/h4,7-8H,1-3,5-6H2
LogP (Predicted)	~3.2 (Lipophilic)
Physical State	Yellow crystalline solid

Part 2: Synthesis Strategy & Protocol

Retrosynthetic Analysis & Regiochemistry

The synthesis of **1-(3-Chloro-4-nitrophenyl)piperidine** is a classic example of exploiting electronic effects in Nucleophilic Aromatic Substitution (

).

- **Substrate Selection:** The correct starting material is 2,4-Dichloronitrobenzene (CAS 611-06-3), not 3,4-dichloronitrobenzene.
- **Mechanistic Causality:** The nitro group () at position 1 is a strong electron-withdrawing group (EWG) that activates the halogen leaving groups at the ortho (C2) and para (C4) positions.
- **Regioselectivity:** While both positions are activated, nucleophilic attack by piperidine occurs preferentially at the C4 (para) position due to steric hindrance at the C2 (ortho) position.
- **Outcome:** Displacement of the C4-chlorine yields 1-nitro-2-chloro-4-(piperidin-1-yl)benzene. Upon renumbering according to IUPAC priority (assigning the amine C1), this becomes **1-(3-Chloro-4-nitrophenyl)piperidine**.

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.

Reagents:

- 2,4-Dichloronitrobenzene (1.92 g, 10 mmol)
- Piperidine (1.02 g, 12 mmol, 1.2 eq)
- Potassium Carbonate () (2.07 g, 15 mmol, 1.5 eq)
- Solvent: DMF (Dimethylformamide) or DMSO (10 mL)

Step-by-Step Methodology:

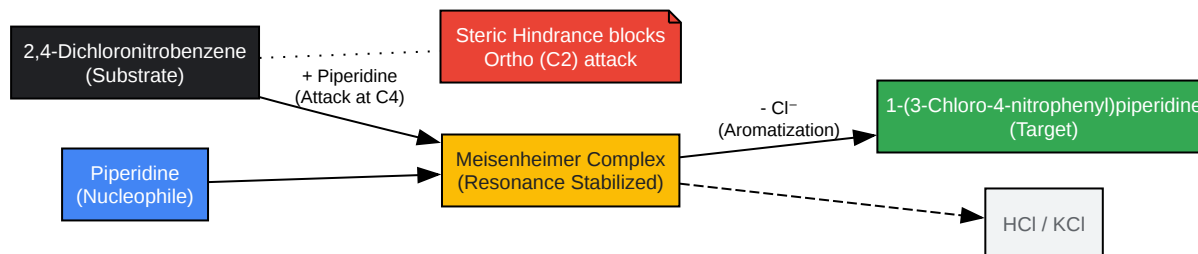
- Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloronitrobenzene in DMF.
- Base Addition: Add anhydrous to the solution. The base acts as an HCl scavenger, driving the equilibrium forward.
- Nucleophile Addition: Add piperidine dropwise over 5 minutes. A slight exotherm may be observed.
- Reaction: Heat the mixture to 80–90°C for 4–6 hours.
 - Self-Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting material () should disappear, replaced by a fluorescent yellow spot ().
- Workup:
 - Cool the reaction mixture to room temperature.

- Pour into 100 mL of ice-cold water. The product should precipitate as a yellow solid.
- Stir for 30 minutes to ensure full granulation.
- Purification:
 - Filter the solid and wash with cold water (mL) to remove residual DMF and inorganic salts.
 - Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the

pathway, highlighting the formation of the Meisenheimer complex and the regioselective preference for para-substitution.



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Figure 1: Reaction pathway showing the regioselective nucleophilic attack at the para-position relative to the nitro group.

Part 4: Quality Control & Analytic Validation

To ensure the integrity of the synthesized compound, the following analytic markers must be verified. This distinguishes the target from the 2-chloro isomer (which would result from using 3,4-dichloronitrobenzene as a starting material).

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

- Aromatic Region:
 - 8.05 (d, $J=9.0$ Hz, 1H): Corresponds to the proton ortho to the Nitro group (C5-H). The large coupling constant indicates it has a ortho neighbor, confirming the C6 proton is present.
 - 6.80 (d, $J=2.5$ Hz, 1H): Corresponds to the proton between the Cl and Piperidine (C2-H). The small coupling constant (meta-coupling) is diagnostic.
 - 6.65 (dd, $J=9.0, 2.5$ Hz, 1H): The C6-H proton showing coupling to both C5 and C2.
- Aliphatic Region:
 - 3.45 (m, 4H): Piperidine N-methylene protons (deshielded by the aromatic ring).
 - 1.70 (m, 6H): Piperidine C-methylene protons.

Interpretation: The doublet at ~8.05 ppm with a large coupling constant confirms the presence of a proton adjacent to the nitro group, verifying that the chlorine is at position 3 (ortho to nitro) and the piperidine is at position 1 (para to nitro).

Part 5: Applications & Safety

Applications:

- **Pharmaceutical Intermediate:** This scaffold is a precursor for 1-(3-chloro-4-aminophenyl)piperidine (via reduction of the nitro group), a key building block in the synthesis of Factor Xa inhibitors and specific tyrosine kinase inhibitors.
- **Antifungal Research:** Used in the structural optimization of azole antifungals where the piperidine ring acts as a lipophilic linker.

Safety & Handling:

- **Toxicity:** Nitroaromatic compounds are potential mutagens. Handle with double nitrile gloves and work within a fume hood.
- **Reactivity:** Avoid contact with strong oxidizing agents. The compound is stable under standard conditions but releases toxic nitrogen oxides (

) and hydrogen chloride upon combustion.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8146215 (Analogue Reference). Retrieved from [[Link](#)](Note: Used for structural homology verification).
- Rasayan Journal of Chemistry. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl₅ Mediated Aza-Prins Type Cyclization. Retrieved from [[Link](#)](Contextual reference for piperidine ring reactivity).
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